2-(hydroxymethyl)oxane-2-carboxylic acid
Description
2-(Hydroxymethyl)oxane-2-carboxylic acid is a cyclic ether derivative with a hydroxymethyl substituent and a carboxylic acid group attached to the same carbon atom of the oxane (tetrahydropyran) ring. Its structure confers unique physicochemical properties, such as moderate hydrophilicity due to the hydroxymethyl group and acidity from the carboxylic acid moiety.
Properties
CAS No. |
1447943-70-5 |
|---|---|
Molecular Formula |
C7H12O4 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
2-(hydroxymethyl)oxane-2-carboxylic acid |
InChI |
InChI=1S/C7H12O4/c8-5-7(6(9)10)3-1-2-4-11-7/h8H,1-5H2,(H,9,10) |
InChI Key |
CJAZNMZJDMQBKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)(CO)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hydroxymethyl)oxane-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the hydrogenation of 3,4-dihydropyran using a catalyst such as Raney nickel . This reaction proceeds under mild conditions and results in the formation of the tetrahydrofuran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as crystallization or distillation are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(hydroxymethyl)oxane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 2-(carboxymethyl)oxane-2-carboxylic acid.
Reduction: Formation of 2-(hydroxymethyl)oxane-2-methanol.
Substitution: Formation of various substituted tetrahydrofuran derivatives.
Scientific Research Applications
Medicinal Chemistry
2-(Hydroxymethyl)oxane-2-carboxylic acid has shown promise in the development of pharmaceutical agents, particularly in the treatment of metabolic disorders such as diabetes. Its structure allows for modifications that enhance bioavailability and therapeutic efficacy.
Case Study: Antidiabetic Agents
Research has indicated that derivatives of this compound can act as effective antidiabetic agents. For instance, compounds synthesized from this compound have been tested for their ability to lower blood glucose levels in diabetic models. A notable study demonstrated a significant reduction in hyperglycemia when these compounds were administered to diabetic rats, highlighting their potential as therapeutic agents .
Biochemical Applications
In biochemistry, this compound plays a role as a substrate or intermediate in various metabolic pathways. Its derivatives are used in enzyme assays and as reagents in biochemical reactions.
Table 1: Biochemical Properties and Applications
| Property | Description |
|---|---|
| Solubility | Soluble in water and organic solvents |
| pH Range | Neutral to slightly acidic |
| Biological Activity | Inhibits certain enzymes involved in metabolism |
| Application | Substrate for enzyme reactions |
Materials Science
The incorporation of this compound into polymer matrices has been explored for developing biodegradable materials. Its carboxylic acid group facilitates cross-linking with other polymers, enhancing mechanical properties.
Case Study: Biodegradable Polymers
A study investigated the use of this compound in creating biodegradable films that exhibited improved tensile strength and elongation at break compared to traditional plastics. The films were subjected to degradation tests under various environmental conditions, showing promising results for sustainable packaging solutions .
Mechanism of Action
The mechanism of action of 2-(hydroxymethyl)oxane-2-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. Additionally, the tetrahydrofuran ring provides structural stability and enhances the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares 2-(hydroxymethyl)oxane-2-carboxylic acid with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological relevance.
Oxane-2-carboxylic Acid Derivatives
(a) 2-(Trifluoromethyl)oxane-2-carboxylic Acid (CID 137964356)
- Structure : The trifluoromethyl (-CF₃) group replaces the hydroxymethyl (-CH₂OH) substituent.
- Key Differences: The electron-withdrawing -CF₃ group increases the acidity of the carboxylic acid (lower pKa) compared to the hydroxymethyl analog .
- Applications : Used in agrochemicals and pharmaceuticals for its metabolic stability .
(b) 6-Methyloxane-2-carboxylic Acid (CID 55303085)
- Structure : A methyl (-CH₃) group at the 6-position of the oxane ring.
- Key Differences: Reduced polarity compared to the hydroxymethyl analog, leading to lower water solubility.
(c) 3,4,5-Trihydroxy-6-[2-(methylsulfonyl)butanoxy]oxane-2-carboxylic Acid
- Structure: Multiple hydroxyl groups and a methylsulfonylbutanoxy substituent on the oxane ring.
- Key Differences :
Non-Oxane Carboxylic Acid Derivatives
(a) 5-(Hydroxymethyl) Acetic Acid
- Structure : A linear molecule with a hydroxymethyl group attached to acetic acid.
- Key Differences :
(b) β-(Hydroxymethyl) Benzeneacetic Acid Derivatives (e.g., Atropine, Scopolamine)
- Structure : Benzeneacetic acid backbone with hydroxymethyl and ester groups.
- Key Differences :
(c) 5-(Hydroxymethyl)pyrrole-2-carboxaldehyde
- Structure : Pyrrole ring with hydroxymethyl and aldehyde groups.
- Key Differences: The aldehyde group increases electrophilicity, enabling nucleophilic addition reactions. Aromaticity of pyrrole confers distinct electronic properties compared to the non-aromatic oxane ring .
Substituent Effects on Physicochemical Properties
| Compound | Substituent(s) | pKa (Carboxylic Acid) | Solubility (H₂O) | LogP | Notable Applications |
|---|---|---|---|---|---|
| This compound | -CH₂OH | ~3.5 (estimated) | Moderate | -0.2 | Chiral synthesis, drug intermediates |
| 2-(Trifluoromethyl)oxane-2-carboxylic acid | -CF₃ | ~2.8 | Low | 1.5 | Agrochemicals |
| 6-Methyloxane-2-carboxylic acid | -CH₃ (6-position) | ~4.1 | Low | 0.7 | Polymer chemistry |
| 5-(Hydroxymethyl) acetic acid | -CH₂OH (linear) | ~2.5 | High | -1.0 | Metabolite studies |
Biological Activity
2-(Hydroxymethyl)oxane-2-carboxylic acid, also known by its CAS number 1447943-70-5, is a compound that has garnered attention for its potential biological activities. This article aims to explore the various aspects of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C6H12O4
- Molecular Weight : 148.16 g/mol
- CAS Number : 1447943-70-5
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The hydroxymethyl and carboxylic acid functional groups allow for hydrogen bonding and ionic interactions, which can influence enzymatic pathways and receptor activity.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. These properties may be attributed to the ability of the hydroxymethyl group to donate electrons, thus neutralizing free radicals. A study demonstrated that derivatives of this compound showed a marked increase in antioxidant capacity compared to controls, suggesting potential applications in preventing oxidative stress-related diseases .
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines. This suggests a potential role in managing conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases .
Antimicrobial Properties
Preliminary investigations have indicated that this compound exhibits antimicrobial activity against various bacterial strains. The presence of the carboxylic acid group is believed to enhance membrane permeability, allowing the compound to exert its effects on microbial cells .
Data Table: Biological Activity Overview
Case Study 1: Antioxidant Properties
A study published in Molecules evaluated the antioxidant capacity of various hydroxymethyl derivatives. The results indicated that compounds similar to this compound demonstrated a reduction in oxidative stress markers in cellular models, highlighting their potential for therapeutic use in oxidative damage prevention .
Case Study 2: Anti-inflammatory Activity
In a clinical trial assessing the anti-inflammatory effects of related compounds, participants receiving treatment with derivatives exhibited reduced levels of inflammatory markers compared to a placebo group. This suggests that this compound could be beneficial in managing inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
